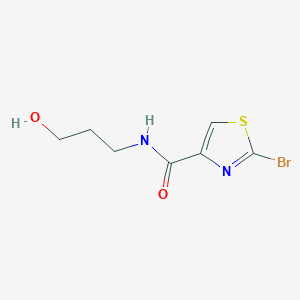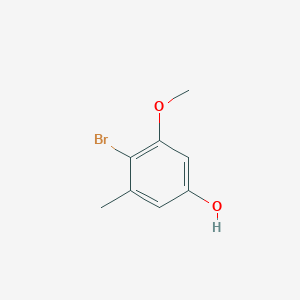
3-(4-Cyanophenyl)propyl methanesulfonate
描述
3-(4-Cyanophenyl)propyl methanesulfonate is an organic compound characterized by the presence of a cyanophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-cyanophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-Cyanophenyl)propanol+Methanesulfonyl chloride→3-(4-Cyanophenyl)propyl methanesulfonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
3-(4-Cyanophenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate group can be hydrolyzed to yield 3-(4-cyanophenyl)propanol.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Conducted in aqueous solutions of sodium hydroxide or potassium hydroxide at room temperature.
Reduction: Performed under anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic substitution: Yields substituted 3-(4-cyanophenyl)propyl derivatives.
Hydrolysis: Produces 3-(4-cyanophenyl)propanol.
Reduction: Results in 3-(4-aminophenyl)propyl methanesulfonate.
科学研究应用
3-(4-Cyanophenyl)propyl methanesulfonate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and functional group compatibility.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Cyanophenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which can act as a leaving group in nucleophilic substitution reactions. The cyanophenyl group can participate in various electronic interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 3-(4-Cyanophenyl)propyl chloride
- 3-(4-Cyanophenyl)propyl bromide
- 3-(4-Cyanophenyl)propyl acetate
Uniqueness
3-(4-Cyanophenyl)propyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides or acetates. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-(4-cyanophenyl)propyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSGNVFFARFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)

![2-Methyl-1-(2-methylimidazo[4,5-c]quinolin-1-yl)propan-2-ol](/img/structure/B8266552.png)











